N-Benzhydrylacetamide

Catalog No.
S6903401
CAS No.
5267-35-6
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzhydrylacetamide

CAS Number

5267-35-6

Product Name

N-Benzhydrylacetamide

IUPAC Name

N-benzhydrylacetamide

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c1-12(17)16-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H,16,17)

InChI Key

WEASGADRJWKQRE-UHFFFAOYSA-N

SMILES

CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

N-Benzhydrylacetamide is an organic compound characterized by the presence of a benzhydryl group attached to an acetamide functional group. Its chemical structure can be represented as C15_{15}H15_{15}N1_{1}O1_{1}, indicating it contains 15 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

Typical of amides. One significant reaction is the hydrolysis of the amide bond, which can yield benzhydryl amine and acetic acid under acidic or basic conditions. Additionally, it can undergo acylation reactions, where it acts as a nucleophile, reacting with electrophiles to form new carbon-nitrogen bonds. The compound may also engage in coupling reactions, particularly with aryl halides, facilitated by palladium catalysts, which are common in organic synthesis.

Research indicates that N-Benzhydrylacetamide exhibits various biological activities. It has been studied for its potential mutagenic properties, particularly in relation to benzylating agents. Compounds similar to N-Benzhydrylacetamide have shown mutagenicity in bacterial assays, suggesting that N-Benzhydrylacetamide may also have similar biological effects, potentially influencing DNA interactions and contributing to carcinogenic pathways . Furthermore, derivatives of this compound could be explored for their antimicrobial and antitumor activities due to their structural analogies with known bioactive compounds.

The synthesis of N-Benzhydrylacetamide can be achieved through several methods:

  • Direct Acylation: Benzhydryl amine can be reacted with acetic anhydride or acetyl chloride under controlled conditions to form N-Benzhydrylacetamide.
  • Condensation Reactions: The reaction of benzhydryl amine with acetic acid in the presence of a dehydrating agent can yield the desired amide.
  • Catalytic Methods: Recent advancements suggest using catalytic systems that enhance the efficiency of the reaction while minimizing by-products .

These methods highlight the versatility in synthesizing N-Benzhydrylacetamide, allowing for modifications based on available reagents and desired yields.

N-Benzhydrylacetamide finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for developing new drugs due to its biological activity.
  • Organic Synthesis: The compound is utilized in synthetic pathways for creating complex molecules.
  • Research: It is used in studies investigating the mechanisms of mutagenesis and DNA interactions.

Interaction studies involving N-Benzhydrylacetamide often focus on its binding properties with biomolecules such as proteins. For instance, studies have employed fluorescence spectroscopy to assess how similar compounds interact with serum albumin, providing insights into their pharmacokinetic profiles and potential therapeutic applications

N-Benzhydrylacetamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
N-BenzylacetamideBenzyl group instead of benzhydrylOften used as a model compound for studying benzylation
N,N-DimethylacetamideTwo methyl groups on nitrogenCommonly used as a solvent and reagent in organic synthesis
N-PhenylacetamidePhenyl group attached to acetamideExhibits different biological activities compared to benzhydryl derivatives
N,N-DibenzylacetamideTwo benzyl groups on nitrogenPotentially more lipophilic than N-Benzhydrylacetamide

The uniqueness of N-Benzhydrylacetamide lies in its specific benzhydryl substituent, which may influence its reactivity and biological activity differently than other structurally similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

225.115364102 g/mol

Monoisotopic Mass

225.115364102 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-04-14

Explore Compound Types